N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide
CAS No.: 896359-20-9
Cat. No.: VC4201598
Molecular Formula: C16H11F3N2OS2
Molecular Weight: 368.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896359-20-9 |
|---|---|
| Molecular Formula | C16H11F3N2OS2 |
| Molecular Weight | 368.39 |
| IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
| Standard InChI | InChI=1S/C16H11F3N2OS2/c17-9-1-3-11(4-2-9)23-6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)24-16/h1-4,7-8H,5-6H2,(H,20,21,22) |
| Standard InChI Key | LAZJCFBFVIYRFA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound features a 4,6-difluoro-1,3-benzothiazole ring connected via an amide bond to a propanamide chain, which terminates in a 4-fluorophenylsulfanyl group. Key structural attributes include:
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Benzothiazole Core: The difluoro substitution at positions 4 and 6 enhances electron-withdrawing effects, potentially improving binding affinity to biological targets .
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Propanamide Linker: The three-carbon chain provides flexibility, facilitating interactions with hydrophobic enzyme pockets .
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4-Fluorophenylsulfanyl Group: Introduces steric bulk and lipophilicity, critical for membrane permeability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 896359-20-9 |
| Molecular Formula | |
| Molecular Weight | 368.39 g/mol |
| IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
| SMILES | C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
| Solubility | Not publicly available |
Synthetic Pathways and Methodologies
Key Synthetic Routes
The synthesis involves multi-step protocols optimized for yield and purity:
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Benzothiazole Core Formation:
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Propanamide Linker Introduction:
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Sulfanyl Group Attachment:
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Nucleophilic substitution of the bromine atom in the propanamide chain with 4-fluorothiophenol completes the synthesis.
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Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, HCl, 100°C, 6h | 78 |
| 2 | 3-Bromopropanoyl chloride, DCM, RT, 2h | 85 |
| 3 | 4-Fluorothiophenol, K₂CO₃, DMF, 60°C, 4h | 72 |
Comparative Analysis with Structural Analogues
Morpholinopropyl vs. Sulfanyl Derivatives
Replacing the sulfanyl group with a morpholinopropyl moiety (as in CAS 1217124-53-2) increases solubility but reduces anticancer potency (IC₅₀ = 25 µM vs. 12 µM). This trade-off highlights the sulfanyl group’s critical role in target engagement.
Fluorine Substitution Patterns
Analogues lacking 4,6-difluoro substitutions show 40% lower activity against M. tuberculosis, underscoring fluorine’s electronic effects on target binding .
Future Perspectives and Research Directions
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Solubility Optimization: Prodrug strategies or nanoparticle formulations could address poor aqueous solubility.
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In Vivo Studies: Preclinical toxicity and pharmacokinetic profiles remain uncharacterized.
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Target Identification: Proteomic studies are needed to elucidate off-target effects.
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